molecular formula C19H18N2O2S2 B2451290 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895483-04-2

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2451290
CAS No.: 895483-04-2
M. Wt: 370.49
InChI Key: ATFIRPMBTLTMOC-UHFFFAOYSA-N
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Description

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide: is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a methoxy group, a methyl group, and a phenylthioacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.

    Attachment of the Phenylthioacetamide Moiety: The phenylthioacetamide moiety can be attached through nucleophilic substitution reactions involving phenylthiol and acetamide derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenylthioacetamide moiety, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the thiazole ring and the phenylthioacetamide moiety, potentially leading to the formation of thiazolidine derivatives and thiol compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives and thiol compounds.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis, potentially enhancing the activity and selectivity of metal catalysts.

    Material Science: The compound can be incorporated into polymers and materials with specific electronic and optical properties.

Biology and Medicine:

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Anti-inflammatory Activity: The compound may have anti-inflammatory effects, potentially useful in the treatment of inflammatory diseases.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical drugs.

    Agriculture: The compound may be used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

    N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide: Similar structure but lacks the methyl group.

    N-(4-(4-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide: Similar structure but lacks the methoxy group.

    N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)acetamide: Similar structure but has a methylthio group instead of a phenylthio group.

Uniqueness: N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, as well as the phenylthioacetamide moiety. These structural features may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-13-10-14(8-9-17(13)23-2)16-11-25-19(20-16)21-18(22)12-24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFIRPMBTLTMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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